molecular formula C15H18N2O4 B556939 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid CAS No. 501015-21-0

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Cat. No. B556939
CAS RN: 501015-21-0
M. Wt: 290.31 g/mol
InChI Key: QSPUAVCHVGCBGN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a cyanide (-CN) group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Boc group, the cyanophenyl group, and the carboxylic acid group. The Boc group would add steric bulk to the molecule, which could influence its reactivity .


Chemical Reactions Analysis

The Boc group in the compound can be removed under acidic conditions, revealing the amine group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Neutron Capture Therapy

Compounds containing boronic acids and esters, similar to the structure of Boc-®-3-Amino-3-(3-cyano-phenyl)-propionic acid, are explored for their potential as boron carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumor cells with non-toxic boron compounds, which become highly toxic when irradiated with neutrons.

Material Science

The tert-butoxycarbonyl group’s reactivity is of interest in material science. It can be used to modify the surface properties of materials, potentially leading to the development of new materials with specific characteristics, such as increased hydrophobicity or altered electronic properties .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on its biological activity, toxicity, and metabolic stability .

properties

IUPAC Name

(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUAVCHVGCBGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375878
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

CAS RN

501015-21-0
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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